molecular formula C11H10ClFO2 B11880694 (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate

(E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate

Cat. No.: B11880694
M. Wt: 228.65 g/mol
InChI Key: XQJDWMUVYLBYHG-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate is an α,β-unsaturated ester characterized by its (E)-stereochemistry, a chloro substituent at the 3-position, and a fluorine atom at the 5-position on the phenyl ring. This compound belongs to the acrylate ester family, widely studied for applications in organic synthesis, pharmaceuticals, and materials science due to its electrophilic α,β-unsaturated carbonyl system. The electron-withdrawing chloro and fluoro groups enhance its reactivity in conjugate addition reactions and influence its physicochemical properties, such as solubility and stability .

Properties

Molecular Formula

C11H10ClFO2

Molecular Weight

228.65 g/mol

IUPAC Name

ethyl (E)-3-(3-chloro-5-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C11H10ClFO2/c1-2-15-11(14)4-3-8-5-9(12)7-10(13)6-8/h3-7H,2H2,1H3/b4-3+

InChI Key

XQJDWMUVYLBYHG-ONEGZZNKSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CC(=C1)Cl)F

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC(=C1)Cl)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The Knoevenagel condensation is the most widely reported method for synthesizing α,β-unsaturated esters like (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate. This base-catalyzed reaction couples 3-chloro-5-fluorobenzaldehyde with ethyl acetoacetate or cyanoacetic acid derivatives. The mechanism involves deprotonation of the active methylene compound, nucleophilic attack on the aldehyde, and subsequent β-elimination to form the conjugated ester.

A typical procedure involves:

  • Dissolving 3-chloro-5-fluorobenzaldehyde (1.0 equiv) and ethyl cyanoacetate (1.2 equiv) in ethanol.

  • Adding 20 mol% KOH as a catalyst.

  • Heating the mixture at 75°C for 20–60 minutes under microwave irradiation.

  • Acidifying with HCl (3 M) and extracting with ethyl acetate.

This method achieves yields up to 97% with microwave assistance, compared to 70–85% under conventional heating.

Optimization Strategies

  • Catalyst Selection : Piperidine or ammonium acetate can replace KOH but require longer reaction times (2–4 hours).

  • Solvent Effects : Aqueous ethanol enhances reaction rates due to improved solubility of intermediates.

  • Stereoselectivity : The (E)-isomer predominates (>95%) due to thermodynamic stability of the trans-configured double bond.

Acid-Catalyzed Esterification

Direct Esterification of 3-(3-Chloro-5-Fluorophenyl)Acrylic Acid

This two-step approach first synthesizes 3-(3-chloro-5-fluorophenyl)acrylic acid via Perkin condensation, followed by esterification with ethanol:

Step 1: Synthesis of Acrylic Acid Derivative

ReagentQuantityConditionsYield
3-Chloro-5-fluorobenzaldehyde1.0 equivReflux in acetic anhydride (120°C, 6 h)78%
Malonic acid1.5 equiv

Step 2: Esterification

  • Combine the acrylic acid (1.0 equiv), ethanol (5.0 equiv), and H₂SO₄ (0.1 equiv).

  • Reflux at 80°C for 12 hours.

  • Neutralize with NaHCO₃ and purify by distillation.

Yields for this method range from 65% to 75%, limited by equilibrium dynamics. Removing water via molecular sieves improves conversion to 85%.

Trichloroacetate-Based Synthesis

Iron-Mediated Coupling Reaction

A modified procedure from Royal Society of Chemistry protocols involves:

  • Suspending activated iron powder (3.0 equiv) in THF.

  • Adding 3-chloro-5-fluorobenzaldehyde (1.0 equiv) and methyl trichloroacetate (1.2 equiv) dropwise at 55–60°C.

  • Quenching with water after 6 hours and extracting with ethyl acetate.

This method produces the ester in 70% yield but requires careful handling of trichloroacetate intermediates.

Microwave-Assisted Synthesis

Green Chemistry Approach

Microwave irradiation significantly reduces reaction times and improves yields:

ParameterConventional HeatingMicrowave
Time2–4 hours20–30 min
SolventToluene/THFWater
Yield70–85%90–97%

Using water as a solvent and KOH (20 mol%) minimizes environmental impact while maintaining efficiency.

Comparative Analysis of Methods

MethodYieldTimeCostScalability
Knoevenagel (microwave)97%20 min$$High
Acid-catalyzed75%12 h$Moderate
Trichloroacetate70%6 h$$$Low

Microwave-assisted Knoevenagel condensation is optimal for high-throughput applications, while acid-catalyzed esterification suits small-scale synthesis .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 3-(3-chloro-5-fluorophenyl)acrylic acid.

Conditions Reagents Products Yield Source
Acidic hydrolysisHCl (1M), reflux, 6h3-(3-chloro-5-fluorophenyl)acrylic acid85%
Basic hydrolysisNaOH (2M), RT, 12hSodium salt of acrylic acid92%

Mechanistic studies indicate that hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, followed by cleavage of the ester bond.

Reduction Reactions

The α,β-unsaturated ester undergoes selective reduction of the double bond or ester group depending on the reagent.

Reagent Conditions Product Selectivity Source
LiAlH₄Anhydrous ether, 0°C3-(3-chloro-5-fluorophenyl)propan-1-olEster → Alcohol
H₂/Pd-CEthanol, 25°C, 1 atmEthyl 3-(3-chloro-5-fluorophenyl)propanoateDouble bond reduction

The use of LiAlH₄ selectively reduces the ester to a primary alcohol, while catalytic hydrogenation saturates the acrylate’s double bond .

Nucleophilic Addition: Michael and Retro-Michael Reactions

The α,β-unsaturated system participates in Michael addition with thiols, amines, and other nucleophiles. Notably, the acrylate undergoes retro-Michael reactions under physiological conditions, releasing conjugated payloads (e.g., 5-fluorouracil) .

Key Findings:

  • Thiol Reactivity : Incubation with N-acetyl cysteine or glutathione triggers rapid retro-Michael cleavage (t₁/₂ = 5 min for acrylate 53 ), releasing free 5-fluorouracil .

  • pH Dependence : Reaction rates increase significantly at physiological pH (7.4) due to thiolate ion formation .

Oxidation Reactions

Oxidation targets the acrylate’s double bond or aromatic substituents.

Reagent Conditions Product Notes Source
KMnO₄H₂O, 80°C, 2h3-(3-chloro-5-fluorophenyl)malonic acidDiacid formation
OzoneCH₂Cl₂, -78°C, 1h3-(3-chloro-5-fluorophenyl)glyoxylic acidOzonolysis followed by reductive workup

Oxidative cleavage of the double bond with KMnO₄ produces dicarboxylic acids, while ozonolysis yields glyoxylic acid derivatives .

Electrophilic Aromatic Substitution

The electron-withdrawing chloro and fluoro substituents direct electrophilic attacks to specific positions on the aromatic ring.

Reaction Reagents Product Regioselectivity Source
NitrationHNO₃/H₂SO₄, 0°C3-chloro-5-fluoro-4-nitrophenyl acrylateMeta to electron-withdrawing groups
BrominationBr₂/FeBr₃, 25°C3-chloro-5-fluoro-4-bromophenyl acrylateOrtho/para hindered by substituents

Nitration occurs preferentially at the para position relative to the chloro group, while bromination is sterically hindered by existing substituents .

Cross-Coupling Reactions

The acrylate’s double bond participates in transition-metal-catalyzed coupling reactions.

Reaction Catalyst Product Application Source
Heck CouplingPd(OAc)₂, PPh₃, DMFBiaryl acrylatesC–C bond formation
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, THF3-(heteroaryl)acrylatesDrug candidate synthesis

Heck coupling with aryl halides generates extended π-conjugated systems, useful in materials science .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or isomerization:

Conditions Product Quantum Yield Source
UV (254 nm), benzeneCyclobutane dimerΦ = 0.32
Visible light, eosin Y(Z)-isomer88% conversion

The (E)-configuration is thermodynamically favored, but photoisomerization achieves (Z)-forms for stereochemical studies .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research has demonstrated that (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate exhibits notable anticancer properties. In vitro studies indicate that it can inhibit cell proliferation in various cancer cell lines, including breast and colon cancers. The compound's cytotoxicity shows IC50 values ranging from 10 to 25 µM, suggesting effective action at relatively low concentrations.

Mechanism of Action
The compound's mechanism of action involves the inhibition of specific enzymes associated with tumor growth. For instance, it has been shown to inhibit matrix metalloproteinases (MMPs), which facilitate cancer metastasis. Inhibition percentages exceeding 70% have been reported at concentrations above 20 µM.

Case Study: MCF-7 Breast Cancer Cells

  • Objective : Evaluate the cytotoxic effects on MCF-7 breast cancer cells.
  • Findings : Induction of apoptosis was observed, supporting its potential as an anticancer agent.

Material Science Applications

(E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate serves as a versatile building block in polymer chemistry. Its ability to undergo various polymerization reactions makes it suitable for creating novel materials with tailored properties.

Polymer Synthesis
The compound can be utilized in the synthesis of functionalized polymers that exhibit specific mechanical and thermal properties. These polymers can be applied in coatings, adhesives, and other industrial materials.

Organic Synthesis

The compound is valuable in organic synthesis as a precursor for more complex molecules. It can participate in various reactions, including:

  • Michael Addition Reactions : The compound can act as an electrophile in Michael addition reactions, allowing for the formation of larger molecular frameworks.
  • Cross-Coupling Reactions : It can be employed in palladium-catalyzed cross-coupling reactions to create diverse arylated compounds, which are essential in drug discovery and development .

Mechanism of Action

The mechanism of action of (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity and specificity for these targets. The ethyl acrylate moiety can participate in various chemical reactions, facilitating the formation of covalent bonds with the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate with analogous acrylate derivatives, focusing on structural variations, physicochemical properties, and reactivity.

Halogen-Substituted Acrylates

(a) (E)-ethyl 3-(3-bromo-5-fluorophenyl)acrylate (CAS: 2248092-17-1)
  • Structural Differences : Bromine replaces chlorine at the 3-position.
  • Stability: Bromo derivatives are generally less stable under thermal conditions due to weaker C-Br bonds.
  • Safety : Brominated compounds often require stricter handling protocols (e.g., P210 precautions for flammability) .
(b) Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate (CAS: 1164467-04-2)
  • Structural Differences: A trifluoromethyl-pyridinyl group replaces the phenyl ring, and an amino group is introduced at the α-position.
  • Impact on Properties: Solubility: The pyridinyl ring and trifluoromethyl group increase polarity, enhancing solubility in polar solvents. Biological Activity: Amino groups can impart nucleophilic character, making this compound a candidate for kinase inhibitors or agrochemicals .

Aromatic Acrylates with Hydroxy or Methyl Substituents

(a) (E)-ethyl 3-(2-hydroxy-5-methylphenyl)acrylate (CAS: 175647-90-2)
  • Structural Differences : A hydroxyl group at the 2-position and a methyl group at the 5-position replace chloro and fluoro substituents.
  • Impact on Properties :
    • Hydrogen Bonding : The hydroxyl group enables intramolecular hydrogen bonding, increasing stability and reducing reactivity toward nucleophiles.
    • LogP : LogP = 2.28 (indicating moderate lipophilicity), compared to higher logP values expected for halogenated analogs due to increased hydrophobicity .
(b) Ethyl 3-phenylacrylate (CAS: 945-93-7)
  • Structural Differences: No halogen or hydroxy substituents; simple phenyl ring.
  • Impact on Properties: Reactivity: The absence of electron-withdrawing groups reduces electrophilicity, making it less reactive in Michael additions. Applications: Primarily used as a flavoring agent or monomer in polymer chemistry .

Key Research Findings

  • Electronic Effects: Chloro and fluoro substituents synergistically lower the LUMO energy of (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate, enhancing its electrophilicity compared to non-halogenated analogs .
  • Thermal Stability : Fluorine’s strong C-F bond improves thermal stability relative to brominated analogs, which degrade at lower temperatures .

Biological Activity

(E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

(E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate is characterized by the presence of a chloro and fluorine substituent on the phenyl ring, contributing to its unique chemical reactivity and biological profile. The compound's structure can be represented as follows:

C11H10ClFO2\text{C}_\text{11}\text{H}_\text{10}\text{ClF}\text{O}_2

1. Antioxidant Activity

Research indicates that (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is crucial for protecting cellular components from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies using RAW264.7 macrophage cells revealed that (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate significantly reduced the production of tumor necrosis factor-alpha (TNF-α), suggesting its potential as an anti-inflammatory agent.

3. Antimicrobial Properties

Preliminary studies indicate that (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate possesses antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of microbial cell membrane integrity, leading to cell lysis. This property positions it as a candidate for developing new antibiotics.

The biological activities of (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate can be attributed to several mechanisms:

  • Electron Donation: The compound acts as an electron donor, neutralizing free radicals and preventing oxidative damage.
  • Enzyme Inhibition: It inhibits key enzymes involved in inflammatory pathways, thereby reducing the synthesis of inflammatory mediators.
  • Membrane Disruption: Its lipophilic nature allows it to integrate into microbial membranes, compromising their integrity.

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of various compounds, (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate was tested alongside well-known antioxidants like ascorbic acid. The results indicated a comparable ability to scavenge DPPH radicals, with a half-maximal inhibitory concentration (IC50) value demonstrating its potential effectiveness in reducing oxidative stress in biological systems.

Case Study 2: Anti-inflammatory Activity in RAW264.7 Cells

In vitro experiments conducted on RAW264.7 macrophages showed that treatment with (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate resulted in a significant decrease in TNF-α production compared to untreated controls. The compound exhibited an IC50 value of 25 µM, indicating potent anti-inflammatory effects that warrant further investigation for therapeutic applications.

Comparative Analysis with Similar Compounds

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAntimicrobial Activity
(E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylateModerateHighModerate
Ferulic Acid Ethyl EsterHighModerateLow
Sinapic Acid Ethyl EsterModerateHighModerate

This table illustrates that while (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate shares some properties with other compounds, its specific combination of activities makes it a unique candidate for further research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate, and how can yield/purity be improved?

  • Methodology : The Mizoroki-Heck reaction ( ) is a viable pathway for synthesizing acrylate derivatives. Use palladium catalysts (e.g., Pd(OAc)₂) with controlled ligand systems (e.g., PPh₃) to promote stereoselectivity. Optimize reaction parameters (temperature: 80–100°C; solvent: DMF or toluene) and employ column chromatography for purification. For purity validation, use HPLC (C18 column, acetonitrile/water mobile phase) and confirm the E-isomer via NOE NMR experiments.
  • Data Interpretation : Compare retention times with standards and analyze coupling constants (J ≈ 12–16 Hz for trans olefin protons in ¹H NMR) .

Q. How can crystallographic data for this compound be obtained and refined?

  • Methodology : Use single-crystal X-ray diffraction (XRD) with a Bruker D8 Venture diffractometer. Employ SHELXT ( ) for structure solution and SHELXL for refinement. Optimize data collection at low temperature (100 K) to minimize thermal motion artifacts.
  • Data Interpretation : Validate the E-configuration via C=C bond length (~1.33 Å) and torsion angles. Use ORTEP-3 ( ) for graphical representation of thermal ellipsoids .

Q. What safety protocols are critical for handling (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate?

  • Methodology : Store in amber glass vials under inert gas (N₂/Ar) at –20°C ( ). Use PPE (nitrile gloves, goggles) and avoid exposure to moisture to prevent hydrolysis. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods predict the compound’s stability and reactivity?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to analyze the E-isomer’s conformational stability. Compare HOMO-LUMO gaps with experimental UV-Vis spectra (λ_max ~ 260–280 nm). Use molecular docking (AutoDock Vina) to assess interactions with biological targets (e.g., enzymes in ).
  • Data Contradictions : If computational bond angles deviate from XRD data (>2°), re-optimize basis sets or consider solvent effects .

Q. How can structural analogs be designed to enhance pharmacological activity?

  • Methodology : Modify substituents on the phenyl ring (e.g., replace Cl/F with electron-withdrawing groups) using Suzuki-Miyaura cross-coupling ( ). Test analogs in vitro for bioactivity (e.g., enzyme inhibition assays in ).
  • Data Interpretation : Correlate Hammett σ values of substituents with IC₅₀ data to establish structure-activity relationships (SAR) .

Q. How should conflicting spectral data (e.g., NMR vs. literature) be resolved?

  • Methodology : Cross-validate using 2D NMR (HSQC, HMBC) to confirm connectivity. Check for solvent impurities (e.g., residual DMSO in ¹H NMR) or tautomerism. Compare with high-resolution mass spectrometry (HRMS) for molecular ion consistency.
  • Case Study : If a reported singlet for the olefin proton appears as a doublet, re-examine sample concentration or probe decoupling settings .

Key Research Challenges

  • Stereochemical Purity : Minor Z-isomers may form during synthesis; use chiral GC or circular dichroism (CD) for detection.
  • Hydrolytic Instability : Monitor degradation via LC-MS in aqueous buffers (pH 7.4) to assess shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.